molecular formula C6H6O3 B144294 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone CAS No. 948557-12-8

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone

Cat. No.: B144294
CAS No.: 948557-12-8
M. Wt: 126.11 g/mol
InChI Key: NPMQEIOINVDLMV-UHFFFAOYSA-N
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Description

4-Hydroxy-5-Methyl-2-Methylene-3(2H)-furanone (HMMF) is a high-value, chemically labile intermediate of significant interest in the study of natural flavor and aroma biosynthesis. Its primary research value lies in its role as the immediate enzymatic precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a key impact compound responsible for the characteristic caramel-like aroma of strawberries, pineapples, and other fruits . The last step in this biosynthetic pathway is catalyzed by an enone oxidoreductase (FaEO) in strawberry, which reduces the exocyclic double bond of HMMF in a NAD(P)H-dependent manner to produce the well-known flavor agent Furaneol . Beyond its role in fruit flavor formation, this furanone and its structural analogs are subjects of investigation in Maillard reaction chemistry, where they are formed from pentose sugars and amino acids . Researchers utilize HMMF to elucidate biosynthetic pathways, study enzyme kinetics and mechanisms, and explore the formation of complex flavor profiles in natural and processed foods. Due to its high reactivity and instability in aqueous solutions , it is supplied for controlled laboratory applications. This product is intended For Research Use Only.

Properties

IUPAC Name

4-hydroxy-5-methyl-2-methylidenefuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-3-5(7)6(8)4(2)9-3/h8H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMQEIOINVDLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The aldol condensation is typically conducted in methanol or aqueous media at temperatures ranging from −10°C to 100°C , with 1.5 equivalents of aldehyde per equivalent of furanone. Bases such as sodium hydroxide (20% aqueous solution) or potassium hydroxide are preferred for their catalytic efficiency. For example, in Example 1 of the patent, 20 parts of 2,5-dimethyl-dihydro-3(2H)-furanone reacted with 56 parts of 28% aqueous acetaldehyde at 5°C in the presence of 20% potassium hydroxide, achieving a clear alkaline solution (pH > 12). The reaction mixture is then acidified with hydrochloric acid and extracted with dichloromethane to isolate the aldol adduct.

Aldehyde Variants

The choice of aldehyde influences the reaction kinetics and product yield. Benzaldehyde, acetaldehyde, and 2-methylpropanal (isobutyraldehyde) are commonly used. For instance, Example 3 demonstrates the use of benzaldehyde in methanol at 10–15°C , yielding an isomeric mixture of 2,5-dimethyl-4-benzylidene-dihydro-3(2H)-furanone after distillation.

Dehydration to Exocyclic Alkene

The aldol adduct undergoes dehydration to form an exocyclic alkene, a critical intermediate for subsequent ozonolysis. This step is typically facilitated by acidic catalysts or thermal treatment.

Catalytic Dehydration

In Example 1, the aldol residue is dehydrated using potassium bisulfate at 150°C under reduced pressure (30 mm Hg), yielding 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone. The reaction progress is monitored via gas chromatography to ensure complete conversion.

Ozonolysis in Participating Solvents

The exocyclic alkene is subjected to ozonolysis in a participating solvent (e.g., methanol, ethanol, or acetone/water mixtures) to form a hydroperoxy-hemiacetal intermediate.

Ozonolysis Parameters

Ozone is introduced as a 4% mixture in oxygen at temperatures between −70°C and 30°C , with −15°C being optimal for minimizing side reactions. For example, 10 g of 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone in 40 mL methanol reacts with ozone at −15°C , requiring 4 g of sodium bisulfite for complete reduction.

ExampleSolventTemperatureOzone ConcentrationReduction AgentYield (%)
1Methanol−15°C4% in O₂NaHSO₃70–75
3Acetone/Water−10°C4% in O₂NaHSO₃65–70

Reduction to Hemiacetal

The hydroperoxy-hemiacetal is reduced to a stable hemiacetal using sodium bisulfite. This step ensures the cleavage of ozonides without over-reduction.

Reduction Conditions

The reduction is performed at 10–30°C until potassium iodide tests confirm the absence of peroxides. In Example 1, 4 g of sodium bisulfite is added portion-wise to the ozonolysis mixture, followed by concentration under vacuum to remove methanol.

Acid-Catalyzed Cyclization

The hemiacetal undergoes acid-catalyzed cyclization under reflux to yield Furaneol.

Acid Selection and Reaction Parameters

Hydrochloric acid (0.5 N) or oxalic acid (10%) in an inert nitrogen atmosphere is used to prevent oxidation. Refluxing at 80–100°C for 3–5 hours achieves optimal conversion. For instance, heating the hemiacetal residue with 0.5 N HCl at 100°C for 4 hours produces semi-crystalline Furaneol, which is further purified by vacuum distillation.

Purification and Crystallization

Crude Furaneol is purified via vacuum distillation (0.5 mm Hg, 80–90°C) or crystallization. The distilled product exhibits a melting point of 78–79°C , confirming its purity.

Comparative Analysis of Synthetic Routes

The patent outlines four distinct examples with varying aldehydes and solvents, demonstrating the versatility of the process:

ExampleAldehydeSolventCyclization TimeFinal Yield
1AcetaldehydeMethanol4 hours4.5 g
3BenzaldehydeMethanol3 hours1.3 g
42-MethylpropanalEthanol10 hours1.1 g

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted furanone derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted furanone derivatives with different functional groups.

Scientific Research Applications

Flavor and Fragrance Industry

Furaneol is widely recognized for its role as a flavor enhancer in the food industry. It imparts a sweet, caramel-like aroma, making it valuable in the formulation of various food products, including:

  • Beverages
  • Confectionery
  • Bakery items

The compound's sensory properties are highly appreciated, leading to its incorporation in flavor formulations .

Research indicates that Furaneol exhibits several biological activities that are being explored for potential therapeutic applications:

Antioxidant Properties:
Furaneol has demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property suggests its potential use in dietary supplements aimed at preventing oxidative damage .

Anti-inflammatory Effects:
Studies have shown that Furaneol can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential application in treating chronic inflammatory diseases .

Antimicrobial Activity:
Furaneol has been investigated for its antimicrobial properties against various pathogens. Its effectiveness in inhibiting biofilm formation highlights its potential use in medical and industrial applications .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that Furaneol could effectively reduce levels of reactive oxygen species (ROS) in murine models. This suggests its potential as a protective agent against oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies conducted on macrophage cells revealed that Furaneol significantly reduced the secretion of pro-inflammatory cytokines. This finding supports its potential use as an adjunct therapy for inflammatory conditions .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Potential Applications
AntioxidantScavenges free radicalsDietary supplements for oxidative stress prevention
Anti-inflammatoryInhibits cytokine productionAdjunct therapy for inflammatory diseases
AntimicrobialInhibits biofilm formationMedical and industrial applications

Industrial Applications

In addition to its biological activities, Furaneol is utilized in the synthesis of specialty chemicals and as a reagent in organic chemistry. Its unique structure allows it to serve as a building block for more complex organic molecules, facilitating advancements in chemical research and development .

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. Its biological activities are thought to be mediated through its ability to interact with cellular components, such as enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis of HMMF and Structurally Related Furanones

Structural and Functional Comparison (Table 1)

Table 1: Key Properties of HMMF and Analogous Furanones

Compound Name (Abbreviation) Structural Features Occurrence Biosynthesis Pathway Aroma Profile Stability
4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) 5-methyl, 2-methylene, hydroxyl at C4 Primarily in fruits (e.g., strawberry, pineapple) Enzymatic conversion from d-fructose-1,6-diphosphate via unknown intermediates; substrate for FaQR Not directly aroma-active (precursor to HDMF) Highly reactive, unstable
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol) 2,5-dimethyl, hydroxyl at C4 Fruits (strawberry, pineapple), thermally processed foods (via Maillard reaction) (i) Enzymatic: Reduction of HMMF by FaQR; (ii) Non-enzymatic: Maillard reaction between pentoses (e.g., xylose) and amino acids (e.g., glycine) Sweet, caramel-like Moderate stability; racemizes at pH 7.0
4-Methoxy-2,5-dimethyl-3(2H)-furanone (DMMF, Mesifurane) 2,5-dimethyl, methoxy at C4 Overripe strawberry, mango, arctic bramble Enzymatic methylation of HDMF by O-methyltransferase (FaOMT) Intense caramel, roasted aroma High stability due to methoxy group
4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF, Homofuraneol) Ethyl and methyl substitutions at C2/C5, hydroxyl at C4 Soy sauce, thermally processed foods Maillard reaction between pentoses and amino acids (e.g., alanine) Sweet, burnt sugar Moderate stability
4-Hydroxy-5-methyl-3(2H)-furanone (HMF, Norfuraneol) 5-methyl, hydroxyl at C4; lacks methylene group Pine needles, Maillard reaction products Non-enzymatic synthesis (e.g., xylose-glycine reaction) Weak aroma; notable antioxidant activity Stable; antioxidative

Key Differences and Implications

Aroma and Stability
  • DMMF (methoxy derivative of HDMF) exhibits enhanced stability and a more pronounced roasted aroma due to reduced hydrogen bonding and volatility .

Biological Activity

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone, commonly referred to as Furaneol , is a volatile compound primarily recognized for its role as a flavor enhancer in various food products. This compound is part of the furanone family and exhibits significant biological activities that merit detailed exploration. This article aims to provide an in-depth analysis of its biological activity, including physiological effects, mechanisms of action, and potential applications.

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone has the molecular formula C6H8O3C_6H_8O_3 and a molecular weight of 144.13 g/mol. It is characterized by its unique furan ring structure, which contributes to its chemical reactivity and biological properties.

Antioxidant Properties

Research indicates that Furaneol exhibits antioxidant activity , which is crucial for combating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. A study demonstrated that Furaneol could reduce the levels of reactive oxygen species (ROS) in cellular models, suggesting its potential as a protective agent against oxidative stress-related diseases .

Anti-inflammatory Effects

Furaneol has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it may reduce inflammation in various tissues . This property is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a significant role.

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens, including bacteria and fungi. Research has indicated that Furaneol can inhibit the growth of certain foodborne pathogens, making it a potential natural preservative in food products . Its effectiveness against microbial growth is attributed to its ability to disrupt cell membrane integrity.

Cellular Uptake and Metabolism

Furaneol is rapidly absorbed in the gastrointestinal tract following oral administration. Studies have shown that it appears in plasma within minutes and reaches peak concentrations between 15 to 45 minutes post-ingestion . The compound undergoes metabolic conversion, which may enhance its bioavailability and efficacy.

Interaction with Biological Molecules

Furaneol interacts with various biological molecules, influencing cellular signaling pathways. Its antioxidant activity is thought to stem from its ability to donate electrons to free radicals, thereby neutralizing them . Furthermore, it may modulate enzymatic activities related to inflammation and oxidative stress.

Study on Antioxidant Effects

A study conducted on human endothelial cells demonstrated that treatment with Furaneol significantly reduced oxidative stress markers compared to control groups. The results indicated a decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting protective effects against cellular damage .

Clinical Implications

In clinical settings, Furaneol's potential as an adjunct therapy for conditions associated with oxidative stress and inflammation is being explored. Its incorporation into dietary supplements could provide health benefits beyond flavor enhancement .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism References
AntioxidantReduces ROS levelsElectron donation
Anti-inflammatoryInhibits cytokine productionModulation of signaling pathways
AntimicrobialInhibits pathogen growthDisruption of cell membranes

Q & A

Q. What is the biosynthetic pathway of HMMF in strawberry fruit, and which enzymes are central to its conversion into flavor-active compounds?

HMMF is a precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol), the key strawberry flavor compound. The pathway involves:

  • FaQR (quinone oxidoreductase) : Catalyzes the reduction of an intermediate to form HMMF .
  • FaEO (enone oxidoreductase) : Reduces HMMF's exocyclic double bond to produce HDMF in a NAD(P)H-dependent reaction .
  • FaOMT (O-methyltransferase) : Methylates HDMF to form mesifurane (DMMF), another aroma compound . Methodological approaches include heterologous expression of enzymes in E. coli for functional characterization and isotopic labeling (e.g., ¹³C-glucose) to trace biosynthetic flux .

Q. How can HMMF be detected and quantified in plant tissues?

  • HPLC-ESI-MSn : Used to identify HMMF in strawberry, tomato, and pineapple fruits, with sensitivity to trace amounts (e.g., 0.1–1.0 ng/g fresh weight) .
  • Chiral-phase chromatography : Resolves enantiomers of HDMF, which racemize rapidly at physiological pH .
  • Solid-phase microextraction (SPME) : Coupled with GC-MS for volatile analysis in fruit headspace .

Q. What physicochemical properties of HMMF influence its solubility and stability in experimental systems?

  • Solubility : HMMF is polar due to its hydroxyl and carbonyl groups, with solubility dependent on solvent polarity. For example, in water, solubility is limited (<1 mg/mL), but it dissolves better in ethanol or DMSO .
  • Chemical stability : HMMF is highly reactive in aqueous solutions due to its α,β-unsaturated carbonyl structure, requiring storage at low temperatures (-20°C) and neutral pH to prevent degradation .

Advanced Research Questions

Q. How do transcription factors regulate HMMF biosynthesis in strawberries?

The transcription factor complex FaERF#9/FaMYB98 activates the FaQR promoter, enhancing HMMF and HDMF production during fruit ripening. Key methods include:

  • Dual-luciferase assays : To validate promoter activation .
  • CRISPR/Cas9 knockouts : To study loss-of-function phenotypes in strawberry cultivars .
  • RNA-seq : Identifies co-expressed genes in the pathway (e.g., FaOMT, FaEO) .

Q. What kinetic parameters define FaEO's enzymatic reduction of HMMF to HDMF?

  • Substrate specificity : FaEO selectively hydrogenates HMMF derivatives (e.g., ethylidene analogs) but not straight-chain alkenals .
  • Kinetic constants : For HMMF, Kₘ = 0.8 ± 0.1 mM and kₐₜₜ = 12.3 ± 0.5 s⁻¹, determined via spectrophotometric assays monitoring NADPH oxidation .
  • Deuterium labeling : Confirms stereospecific hydride transfer (4R-H from NADPH) to HMMF's C6 position .

Q. How can computational modeling predict the reactivity of HMMF derivatives?

  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict antioxidant potential or tautomerization rates .
  • Molecular docking : Simulates FaEO-HMMF interactions to identify critical active-site residues (e.g., Tyr-152, Asp-178) .
  • LogP predictions : Estimate partition coefficients for solubility optimization in enzyme assays .

Q. Does HMMF participate in non-enzymatic flavor formation pathways, such as the Maillard reaction?

While HMMF is primarily biosynthesized enzymatically, its structural analogs (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone) form via:

  • Maillard reaction : Pentose sugars (e.g., xylose) react with amino acids under thermal conditions, producing furanones with caramel-like aromas .
  • Analytical validation : LC-MS/MS distinguishes enzymatically derived HMMF from Maillard products using isotopic labeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-5-methyl-2-methylene-3(2H)-furanone
Reactant of Route 2
4-hydroxy-5-methyl-2-methylene-3(2H)-furanone

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